

mechanism of action of pyrazolo[3,4-b]pyridine compounds

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Compound of Interest

Compound Name:	5-bromo-1 <i>H</i> -pyrazolo[3,4- <i>b</i>]pyridine-3-carboxylic acid
Cat. No.:	B1519378

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An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-b]Pyridine Compounds

Authored by Gemini, Senior Application Scientist Abstract

The 1*H*-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.^{[1][2]} Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.^[1] This versatility has led to the development of pyrazolo[3,4-b]pyridine derivatives as potent modulators of cellular signaling, with applications spanning oncology, infectious diseases, and metabolic disorders.^{[3][4]} This guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their biological effects, focusing on their primary role as kinase inhibitors while also exploring alternative modes of action. We will dissect key structure-activity relationships (SAR), detail the experimental methodologies used to validate these mechanisms, and provide a forward-looking perspective on the therapeutic potential of this remarkable chemical class.

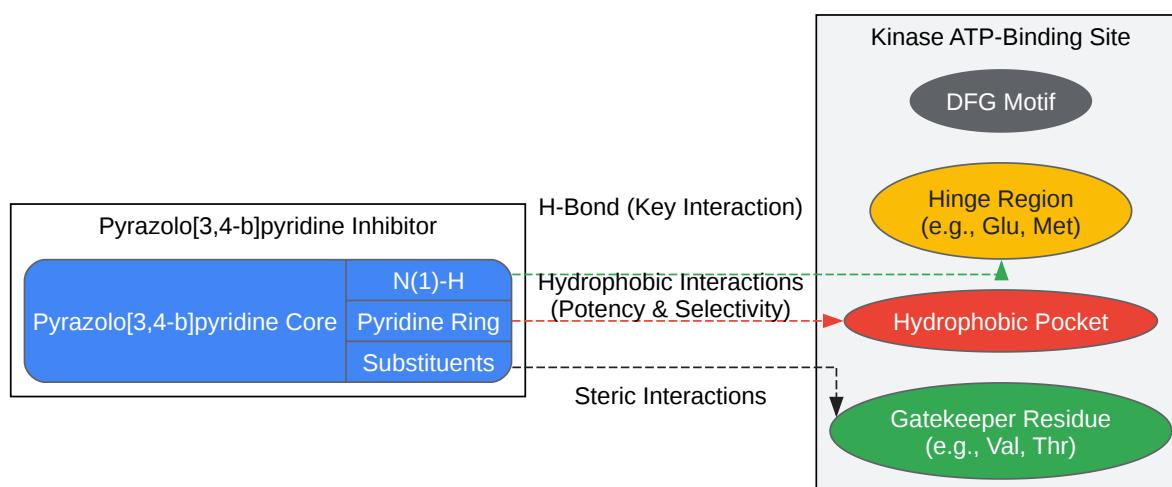
The Core Mechanism: Competitive Kinase Inhibition

The vast majority of biologically active pyrazolo[3,4-b]pyridine compounds function as ATP-competitive inhibitors of protein kinases. Kinases are critical enzymes that regulate cellular

processes by transferring a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and survival. Pyrazolo[3,4-b]pyridine derivatives target the ATP-binding pocket of these enzymes, preventing the phosphorylation cascade.

The efficacy of the scaffold is rooted in its specific molecular interactions within the kinase domain:

- **Hinge Binding:** The pyrazole portion of the scaffold is crucial for anchoring the molecule. The N(1)-H atom of the pyrazole ring typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme that is fundamental for ATP binding.[5][6] The N-methylation of this position completely abrogates activity, underscoring the essential nature of this hydrogen bond donor.[5][6]
- **Hydrophobic Interactions:** Substituents on the pyridine and pyrazole rings extend into various hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.
- **π-π Stacking:** The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic residues in the kinase domain, such as phenylalanine.[7]



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General binding mode of pyrazolo[3,4-b]pyridine kinase inhibitors.

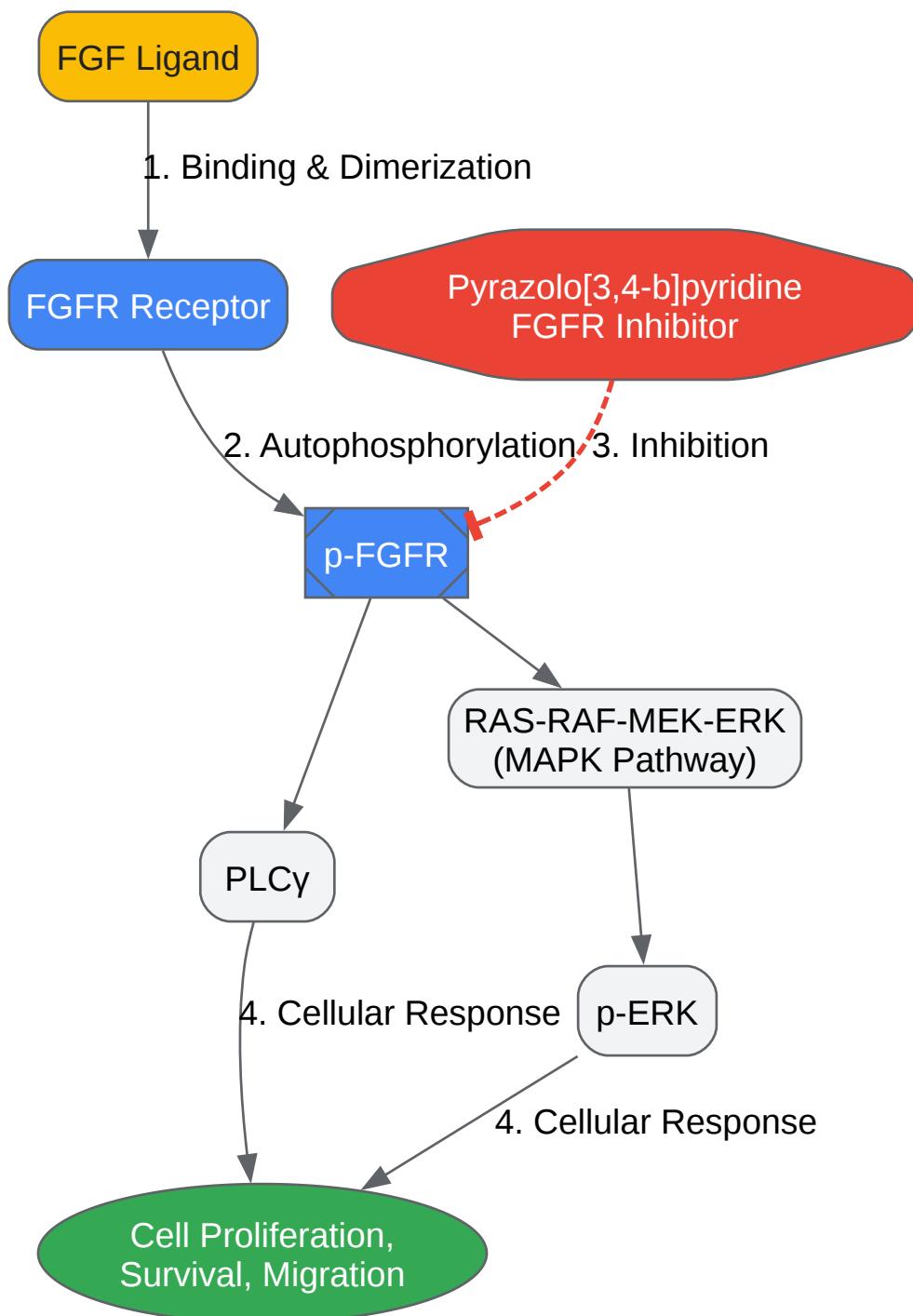
Case Studies in Kinase Inhibition

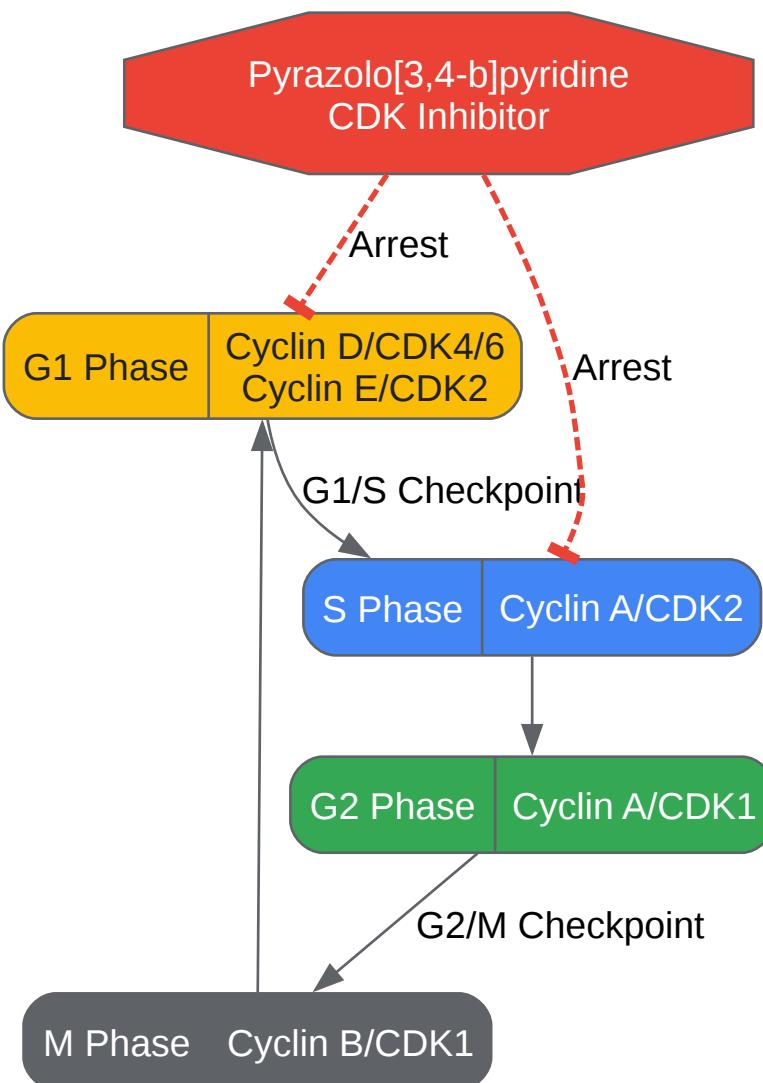
The specific kinase target and resulting biological effect are dictated by the substitution patterns around the core scaffold.

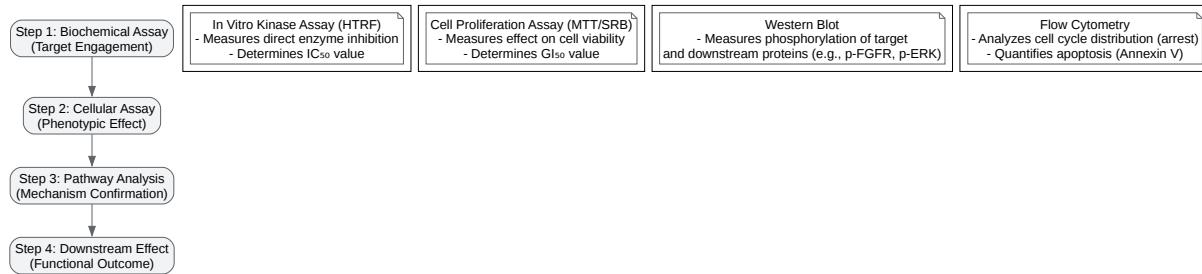
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is a key driver in various cancers.^[6] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.

- Mechanism: These compounds directly inhibit FGFR autophosphorylation upon ligand binding, which in turn blocks downstream signaling through pathways like MAPK and PLC γ .^[6] This suppression of signaling leads to reduced cell proliferation and tumor growth.^[5]
- Structure-Activity Relationship (SAR): A pivotal discovery was that incorporating two chlorine atoms at the ortho positions of a phenyl ring substituent significantly enhances potency for FGFR and selectivity over other kinases like VEGFR2.^{[5][6]} These chlorine atoms make favorable contacts with gatekeeper residue Val561 and Ala640 in FGFR1. The corresponding residue in VEGFR2 is a bulkier cysteine, creating steric hindrance that reduces binding affinity.^[6]
- Downstream Effect: Treatment of FGFR-driven cancer cells with these inhibitors leads to a marked decrease in the phosphorylation of FGFR and its downstream effector, ERK, ultimately inducing apoptosis.^[5]





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